(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the cyclopentane ring using 3-chlorobenzoyl chloride in the presence of a suitable base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The 3-chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A stereoisomer with similar structural features but different spatial arrangement.
2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: A compound lacking the specific stereochemistry of the (1S,2S) isomer.
3-chlorobenzoyl derivatives: Various compounds containing the 3-chlorobenzoyl group attached to different core structures.
Uniqueness
The uniqueness of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid lies in its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This stereochemistry can result in distinct properties and applications compared to its isomers and related compounds.
Properties
CAS No. |
2613299-14-0 |
---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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